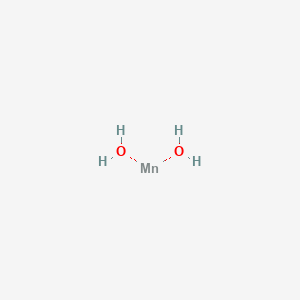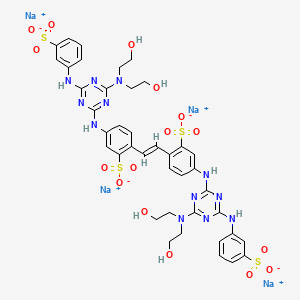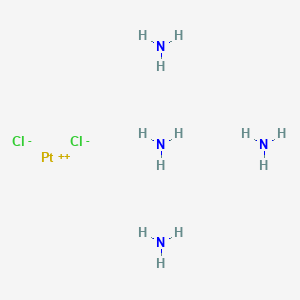
Dihydrogentrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogentrifluoride, also known as H₂F₃⁻, is a unique chemical compound that consists of two hydrogen atoms and three fluorine atoms. It is often encountered in the form of its salts, such as tetrabutylammonium this compound. This compound is known for its strong hydrogen bonding and is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrogentrifluoride can be synthesized by reacting hydrogen fluoride (HF) with a fluoride source under controlled conditions. One common method involves the reaction of hydrogen fluoride with a fluoride salt, such as potassium fluoride (KF), in an organic solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of hydrogen fluoride with a suitable fluoride source in large-scale reactors. The process involves careful control of temperature and pressure to ensure high yields and purity of the product. The resulting this compound is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Dihydrogentrifluoride is known to undergo various types of chemical reactions, including:
Hydrofluorination: Addition of HF to activated carbon-carbon triple bonds, leading to the formation of fluoroalkenes.
Substitution Reactions: Replacement of functional groups in organic molecules with fluorine atoms.
Common Reagents and Conditions:
Hydrofluorination: Typically involves the use of tetrabutylammonium this compound as a reagent in the presence of an organic solvent like dichloroethane.
Substitution Reactions: Often carried out using this compound salts in the presence of a base such as triethylamine.
Major Products Formed:
Fluoroalkenes: Formed through hydrofluorination reactions.
Fluorinated Organic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Dihydrogentrifluoride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for hydrofluorination and substitution reactions, enabling the synthesis of various fluorinated organic compounds.
Material Science: Employed in the preparation of fluorinated materials with unique properties.
Medicinal Chemistry: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Catalysis: Acts as a catalyst in certain chemical reactions, promoting the formation of desired products.
Mechanism of Action
The mechanism of action of dihydrogentrifluoride involves its ability to donate fluoride ions (F⁻) and hydrogen fluoride (HF) in chemical reactions. The compound’s strong hydrogen bonding capability allows it to stabilize transition states and intermediates, facilitating various chemical transformations. In hydrofluorination reactions, this compound adds HF across carbon-carbon triple bonds, leading to the formation of fluoroalkenes .
Comparison with Similar Compounds
Hydrogen Fluoride (HF): A simpler compound that also acts as a source of fluoride ions but lacks the unique hydrogen bonding properties of dihydrogentrifluoride.
Tetrafluoroborate (BF₄⁻): Another fluorine-containing anion used in organic synthesis, but with different reactivity and properties.
Uniqueness: this compound is unique due to its strong hydrogen bonding and ability to act as both a fluoride donor and a source of HF. This dual functionality makes it particularly valuable in organic synthesis, where it can facilitate a wide range of chemical reactions.
Properties
IUPAC Name |
fluoride;dihydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH/h3*1H/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQSQMTEKFKDX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.F.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.011 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


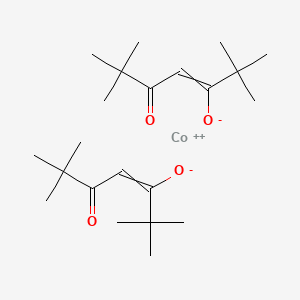
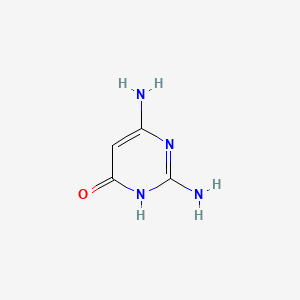
![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

